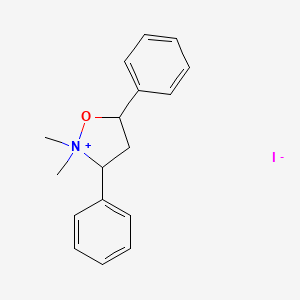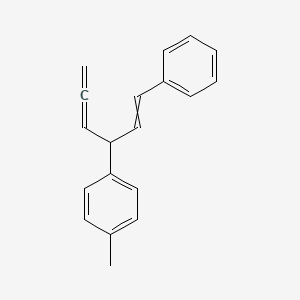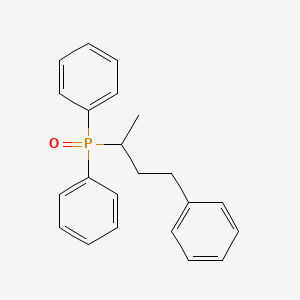
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a 4-phenylbutan-2-yl group, and an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 4-phenylbutan-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, and the reactions are usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid, and the reactions are performed under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Hydroxyl-substituted phosphine derivatives.
Substitution: Various substituted phosphine compounds depending on the electrophile used.
科学的研究の応用
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as an intermediate in the synthesis of other organophosphorus compounds with applications in agriculture, such as pesticides and herbicides.
作用機序
The mechanism of action of Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the 4-phenylbutan-2-yl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the 4-phenylbutan-2-yl group.
Oxo(triphenyl)-lambda~5~-phosphane: Similar structure but with three phenyl groups.
Uniqueness
Oxo(diphenyl)(4-phenylbutan-2-yl)-lambda~5~-phosphane is unique due to the presence of the 4-phenylbutan-2-yl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
86105-34-2 |
|---|---|
分子式 |
C22H23OP |
分子量 |
334.4 g/mol |
IUPAC名 |
3-diphenylphosphorylbutylbenzene |
InChI |
InChI=1S/C22H23OP/c1-19(17-18-20-11-5-2-6-12-20)24(23,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |
InChIキー |
YXGUXRSLXHEAQG-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)

![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
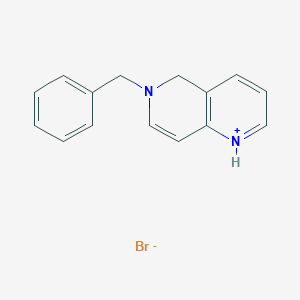
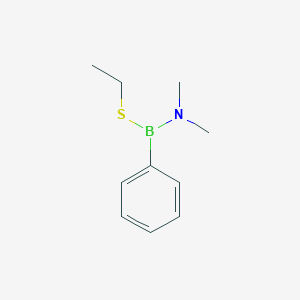
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
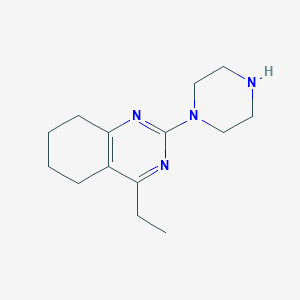
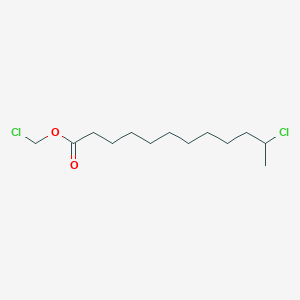
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
